molecular formula C22H21N5O B11276197 1-(2,5-Dimethylphenyl)-3-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea

1-(2,5-Dimethylphenyl)-3-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea

Cat. No.: B11276197
M. Wt: 371.4 g/mol
InChI Key: SJJDGZBKQFFBPD-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-3-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylphenyl)-3-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea typically involves multi-step organic reactions. The process often begins with the preparation of the imidazo[1,2-a]pyrimidine core, which can be synthesized through condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The final step involves the formation of the urea linkage through the reaction of an isocyanate with an amine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylphenyl)-3-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (for electrophilic substitution) and nucleophiles like amines and alcohols (for nucleophilic substitution) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the aromatic rings.

Scientific Research Applications

1-(2,5-Dimethylphenyl)-3-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)-3-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,5-Dimethylphenyl)-3-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C22H21N5O

Molecular Weight

371.4 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)-3-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]urea

InChI

InChI=1S/C22H21N5O/c1-14-4-5-15(2)19(12-14)26-22(28)24-18-8-6-17(7-9-18)20-13-27-11-10-16(3)23-21(27)25-20/h4-13H,1-3H3,(H2,24,26,28)

InChI Key

SJJDGZBKQFFBPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)NC2=CC=C(C=C2)C3=CN4C=CC(=NC4=N3)C

Origin of Product

United States

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